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Compound of Interest

Compound Name: 7-Bromo-4-chloro-1H-indazole

Cat. No.: B1343724 Get Quote

An In-Depth Technical Guide to 7-Bromo-4-chloro-1H-indazole: Properties, Synthesis, and

Applications in Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a

privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique

electronic properties and ability to engage in key biological interactions have made it a focal

point for the development of targeted therapies, particularly in oncology and virology.[2] Within

this important class of heterocycles, 7-Bromo-4-chloro-1H-indazole has emerged as a highly

versatile and critical building block. Its strategic placement of halogen atoms provides synthetic

chemists with precise handles to construct complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It moves beyond a simple recitation of facts to explain the causality

behind its synthetic utility and its strategic importance in the synthesis of next-generation

pharmaceuticals. We will explore its core chemical properties, delve into its synthesis and

reactivity with field-proven insights, and contextualize its application in the development of

groundbreaking drugs.

Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its

effective use in synthesis and development. 7-Bromo-4-chloro-1H-indazole is a solid powder
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at room temperature, with solubility characteristics typical of halogenated aromatic compounds

—generally soluble in organic solvents like DMF and DMSO, with limited aqueous solubility.[3]

[4]

Key identifying information and predicted properties are summarized below. These predicted

values, while not experimentally verified in all cases, provide a reliable basis for experimental

design.

Property Value Source

IUPAC Name 7-bromo-4-chloro-1H-indazole [5]

CAS Number 1000341-88-7 [4]

Molecular Formula C₇H₄BrClN₂ [6]

Molecular Weight 231.48 g/mol [5]

Appearance Powder [4]

Boiling Point 361.6 ± 22.0 °C (Predicted) [6]

Density 1.878 ± 0.06 g/cm³ (Predicted) [6]

pKa 10.40 ± 0.40 (Predicted) [6]

InChIKey
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[4]

Spectral Data Interpretation

While a specific, published spectrum for 7-Bromo-4-chloro-1H-indazole is not readily

available, its structure allows for predictable spectral characteristics based on extensive

literature on substituted indazoles.[7][8][9]

¹H NMR: The spectrum is expected to show three signals in the aromatic region. The proton

at position 3 (C3-H) will likely appear as a singlet, while the protons at positions 5 and 6 will

appear as doublets, showing ortho-coupling. The N-H proton will be a broad singlet, the

chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the

molecule. The carbons bearing the halogen atoms (C4 and C7) will show characteristic shifts

influenced by the electron-withdrawing and deshielding effects of chlorine and bromine.

Part 2: Synthesis and Reactivity: A Strategic
Perspective
The true value of 7-Bromo-4-chloro-1H-indazole lies in its reactivity, which is strategically

dictated by its substituents. The presence of two distinct halogen atoms at specific positions

opens a gateway to a wide array of synthetic transformations, most notably palladium-

catalyzed cross-coupling reactions.

Reactivity and Synthetic Utility
The indazole core contains two nitrogen atoms, with the N-H at the 1-position being acidic and

readily undergoing N-alkylation or N-arylation reactions. However, the most powerful synthetic

handles are the C-Cl and C-Br bonds.

The C-Br Bond at Position 7: The carbon-bromine bond is significantly more reactive than

the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This

differential reactivity is the cornerstone of its utility, allowing for selective functionalization. It

is highly amenable to foundational reactions in modern organic synthesis, including:

Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, enabling the construction

of biaryl systems.

Buchwald-Hartwig Amination: To form C-N bonds with amines, crucial for synthesizing

many pharmaceuticals.

Sonogashira Coupling: To form C-C bonds with terminal alkynes, introducing

functionalities for further derivatization.

Heck Reaction: To form C-C bonds with alkenes.

The C-Cl Bond at Position 4: While less reactive in cross-coupling, the chloro group can be

targeted for nucleophilic aromatic substitution (SₙAr) under more forcing conditions or with
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specific catalyst systems.[3] This allows for a stepwise, controlled introduction of different

functionalities onto the indazole scaffold.

This predictable and selective reactivity allows chemists to use 7-Bromo-4-chloro-1H-
indazole as a linchpin to efficiently assemble complex molecules, making it an indispensable

intermediate.

A Practical Synthetic Approach
Direct halogenation of the parent 4-chloro-1H-indazole is often synthetically challenging,

leading to poor regioselectivity and a mixture of undesired isomers.[10] Therefore, a more

robust and controllable strategy involves constructing the bicyclic ring from a pre-functionalized

benzene derivative. A highly practical, multi-gram scale synthesis has been developed for the

closely related 3-amino derivative, which validates the core steps of this approach.[10][11][12]

[13]

The workflow below illustrates a validated pathway to a key precursor, which can then be used

to generate the title compound.

Caption: Validated synthesis of the 3-aminoindazole intermediate.[11]

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[10][11]

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile.

To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-

bromosuccinimide (NBS) portion-wise while maintaining the temperature below 25 °C.

Stir the reaction mixture at room temperature until analysis (e.g., GC-MS) indicates

completion.

Carefully pour the reaction mixture into ice-cold water.

Collect the resulting precipitate by filtration, wash with water, and dry to afford 3-bromo-

2,6-dichlorobenzonitrile. This method provides the desired bromide in 76–81% yield.[11]

Step 2: Regioselective Cyclization with Hydrazine.
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Dissolve the 3-bromo-2,6-dichlorobenzonitrile intermediate in a suitable solvent such as 2-

methyltetrahydrofuran (2-MeTHF).

Add hydrazine hydrate to the solution.

Heat the reaction mixture under reflux until the starting material is consumed.

Cool the mixture, and collect the precipitated product by filtration.

Wash the solid with a non-polar solvent (e.g., hexanes) and dry to yield 7-bromo-4-chloro-

1H-indazol-3-amine. This regioselective cyclization affords the product in 50-56% isolated

yield.[11]

This highly optimized, chromatography-free process demonstrates the industrial-scale viability

of this synthetic strategy.[11][12]

Part 3: Applications in Drug Discovery and
Development
The utility of 7-Bromo-4-chloro-1H-indazole is most profoundly demonstrated by its role as a

precursor to vital therapeutics. Its structural features are commonly found in molecules

designed to interact with specific biological targets.

Case Study: A Critical Intermediate for Lenacapavir (HIV-
1 Capsid Inhibitor)
The most prominent application of this scaffold is in the synthesis of Lenacapavir, a first-in-

class, potent, long-acting inhibitor of the HIV-1 capsid.[11][13][14] The direct derivative, 7-

bromo-4-chloro-1H-indazol-3-amine, serves as a key heterocyclic fragment for this

groundbreaking antiviral agent.[10][11][12] Lenacapavir functions by disrupting multiple stages

of the viral lifecycle, including capsid assembly, offering a novel mechanism of action for

treating multi-drug resistant HIV-1 infections.[3][15]

The synthesis of Lenacapavir highlights the importance of the indazole intermediate. The 3-

amino group serves as an attachment point for building out one part of the molecule, while the

halogenated benzene ring portion provides the structural foundation for the rest of the complex
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structure. The development of an economical, large-scale synthesis for this intermediate is

therefore critical to ensuring patient access to the final drug.[10][12][13]

Drug Development Pipeline

7-Bromo-4-chloro-
1H-indazol-3-amine Multi-step SynthesisKey Building Block Lenacapavir

(Final API)
Leads to HIV-1 Capsid ProteinTargets Disruption of

Viral Lifecycle
Inhibition

Click to download full resolution via product page

Caption: Role of the indazole intermediate in the development of Lenacapavir.

Relevance to Kinase Inhibitors in Oncology
The indazole core is a well-established pharmacophore in the design of protein kinase

inhibitors, a class of drugs that has revolutionized cancer treatment.[2][16] Kinases are

enzymes that play a central role in cellular signaling pathways, and their dysregulation is a

hallmark of many cancers.[16]

While 7-Bromo-4-chloro-1H-indazole is not a direct component of all major kinase inhibitors,

its structure is representative of the building blocks used to create them. For example, the

BRAF kinase inhibitor Vemurafenib, used to treat melanoma, is built from related halogenated

heterocyclic intermediates.[17] The indazole core itself is found in several FDA-approved

kinase inhibitors, including:

Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).

Pazopanib: A multi-targeted tyrosine kinase inhibitor.

The indazole scaffold is effective because it can act as a stable hinge-binding motif, anchoring

the inhibitor within the ATP-binding site of the target kinase. The substituents at the 4- and 7-

positions project out from this anchor point, allowing chemists to build specificity and potency

against the target kinase. The synthetic handles provided by 7-Bromo-4-chloro-1H-indazole
are therefore invaluable for exploring this chemical space in the search for new, more selective

kinase inhibitors.[2]
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Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 7-Bromo-4-chloro-1H-indazole is

essential for ensuring researcher safety. It is classified as harmful if swallowed and can cause

skin, eye, and respiratory irritation.[4][18]

Hazard Class GHS Pictogram Signal Word Hazard Statements

Acute Toxicity, Oral GHS07 Warning
H302: Harmful if

swallowed

Skin Irritation GHS07 Warning
H315: Causes skin

irritation

Eye Irritation GHS07 Warning
H319: Causes serious

eye irritation

STOT - Single

Exposure
GHS07 Warning

H335: May cause

respiratory irritation

Data sourced from supplier safety data sheets.[4]

Recommended Safety Procedures:

Handling: Always handle in a well-ventilated area or a chemical fume hood.[19] Wear

appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves,

and a lab coat.[19] Avoid formation of dust and aerosols.[20]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][19]

Recommended storage is at room temperature.[4]

First Aid:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and

seek medical attention.[20]

In case of skin contact: Wash off with soap and plenty of water.[20]

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[18]
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If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical

attention.[18]

Conclusion
7-Bromo-4-chloro-1H-indazole is far more than a simple catalog chemical; it is a strategic tool

for molecular innovation. Its well-defined physicochemical properties, coupled with the

predictable and differential reactivity of its halogen substituents, provide a robust platform for

the synthesis of complex, high-value molecules. Its critical role as a building block for the HIV-1

capsid inhibitor Lenacapavir and its structural relevance to the vast field of kinase inhibitors

underscore its importance to drug discovery. For researchers and scientists working at the

forefront of medicine, a deep understanding of this versatile intermediate is not just beneficial—

it is essential for designing and developing the therapies of tomorrow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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